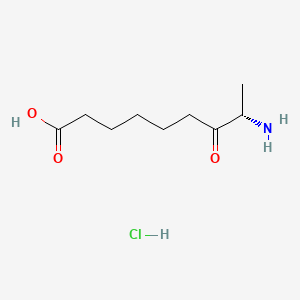

(S)-8-amino-7-oxononanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

常温で安定した白色の結晶性固体で、水に可溶性であり、アルコールやエーテルへの溶解度は限られています . この化合物は、生体の様々な代謝プロセスに必須であるビオチン生合成経路における重要な中間体です .

2. 製法

合成経路と反応条件: 7-ケト-8-アミノペラルゴン酸は、L-アラニンとピメロイルCoAの脱炭酸縮合によって合成されます。 この反応は、7-ケト-8-アミノペラルゴン酸シンターゼ(EC 2.3.1.47)という酵素によって触媒されます . 反応条件としては、通常、大腸菌またはバチルス・スフェリクスなどの細胞抽出物を用い、反応混合物を最適なpHと温度に維持することで、最大収量を得ることができます .

工業的生産方法: 工業的には、7-ケト-8-アミノペラルゴン酸の生産にはバイオテクノロジーを用いたプロセスが用いられます。 大腸菌などの遺伝子組み換え菌株を用いた微生物発酵が一般的に用いられます。 これらの細菌は、ピメロイルCoAとL-アラニンから化合物の生成を触媒する7-ケト-8-アミノペラルゴン酸シンターゼを過剰発現するように遺伝子操作されています .

準備方法

Synthetic Routes and Reaction Conditions: 7-Keto-8-Aminopelargonic Acid is synthesized through the decarboxylative condensation of L-alanine and pimeloyl CoA. This reaction is catalyzed by the enzyme 7-Keto-8-Aminopelargonic Acid Synthase (EC 2.3.1.47) . The reaction conditions typically involve a cell-free extract of Escherichia coli or Bacillus sphaericus, with the reaction mixture maintained at an optimal pH and temperature to ensure maximum yield .

Industrial Production Methods: In industrial settings, the production of 7-Keto-8-Aminopelargonic Acid involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria, such as Escherichia coli, is commonly employed. These bacteria are engineered to overexpress the enzyme 7-Keto-8-Aminopelargonic Acid Synthase, which catalyzes the formation of the compound from pimeloyl CoA and L-alanine .

化学反応の分析

反応の種類: 7-ケト-8-アミノペラルゴン酸は、以下の様な様々な化学反応を起こします。

トランスアミノ化: 7,8-ジアミノペラルゴン酸アミノトランスフェラーゼという酵素が、S-アデノシル-L-メチオニンから7-ケト-8-アミノペラルゴン酸へのアミノ基の転移を触媒し、7,8-ジアミノペラルゴン酸を生成します.

一般的な試薬と条件:

S-アデノシル-L-メチオニン: トランスアミノ化反応に使用されます.

ピメロイルCoAとL-アラニン: 7-ケト-8-アミノペラルゴン酸シンターゼによって触媒される縮合反応に使用されます.

主な生成物:

7,8-ジアミノペラルゴン酸: トランスアミノ化によって生成されます.

7-ケト-8-アミノペラルゴン酸: 縮合反応によって生成されます.

4. 科学研究における用途

7-ケト-8-アミノペラルゴン酸は、以下の様な様々な科学研究における用途があります。

科学的研究の応用

(S)-8-amino-7-oxononanoic acid hydrochloride is a vitamer of biotin and plays a crucial role in the biosynthesis of biotin in microorganisms. It is involved in metabolic pathways that are essential for the growth and proliferation of certain bacterial strains, notably Escherichia coli and Mycobacterium tuberculosis.

Applications in Microbiology

- Microbial Growth Promotion :

- Antimicrobial Research :

Applications in Agricultural Science

- Herbicide Development :

- Plant Growth Regulation :

Case Studies

作用機序

7-ケト-8-アミノペラルゴン酸の作用機序は、7-ケト-8-アミノペラルゴン酸シンターゼという酵素の基質としての役割を果たすことに関係しています。 この酵素は、L-アラニンとピメロイルCoAの脱炭酸縮合を触媒して7-ケト-8-アミノペラルゴン酸を生成し、その後、一連の酵素反応によってビオチンに変換されます . 関与する分子標的と経路には、脂肪酸、アミノ酸、グルコースの合成に必須であるビオチン生合成経路が含まれます .

類似化合物:

8-アミノ-7-オキソノナノエート: 7-ケト-8-アミノペラルゴン酸の別名です.

7,8-ジアミノペラルゴン酸: 7-ケト-8-アミノペラルゴン酸のトランスアミノ化によって生成される誘導体です.

独自性: 7-ケト-8-アミノペラルゴン酸は、ビオチン生合成経路における特定の役割によって独自性を持っています。 他の類似化合物とは異なり、ビオチンの合成に必須な重要な中間体として機能し、研究や工業的用途における貴重な標的となっています .

類似化合物との比較

8-Amino-7-oxononanoate: Another name for 7-Keto-8-Aminopelargonic Acid.

7,8-Diaminopelargonic Acid: A derivative formed through the transamination of 7-Keto-8-Aminopelargonic Acid.

Uniqueness: 7-Keto-8-Aminopelargonic Acid is unique due to its specific role in the biotin biosynthesis pathway. Unlike other similar compounds, it serves as a crucial intermediate that is essential for the synthesis of biotin, making it a valuable target for research and industrial applications .

生物活性

(S)-8-amino-7-oxononanoic acid hydrochloride, also known as kapa CPD or 7-keto-8-aminopelargonate, is an amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, medicine, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- CAS Number : 177408-66-1

- Hydrochloride Form : Enhances solubility and stability in aqueous solutions.

The compound features an amino group, a keto group, and a nonanoic acid backbone, making it a unique entity among amino acids.

The biological activity of this compound primarily involves its interaction with metabolic pathways and specific molecular targets:

- Enzymatic Interactions : It acts on enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases. These interactions can influence metabolic processes and energy production within cells.

- Metabolic Pathways : The compound is implicated in the synthesis and degradation of amino acids, which are crucial for various physiological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Metabolic Regulation :

- Studies suggest its role as a potential biomarker for metabolic disorders, indicating its importance in diagnosing and monitoring conditions like obesity and diabetes.

- Therapeutic Potential :

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Metabolic Pathways : A study highlighted the compound's involvement in the biotin biosynthesis pathway within Escherichia coli, demonstrating its essential role in microbial metabolism .

- Antimicrobial Activity Assessment : Research assessing the antimicrobial efficacy of related compounds showed that certain nonanoic acid derivatives inhibited growth in gram-positive bacteria at specific concentrations, indicating potential applications in developing antimicrobial agents .

Comparative Analysis

| Property/Activity | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Molecular Weight | 187.24 g/mol | Varies |

| Solubility | High (hydrochloride form) | Depends on derivative |

| Role in Metabolism | Yes | Varies |

| Antimicrobial Activity | Potential | Yes |

| Therapeutic Applications | Metabolic disorders | Various |

特性

CAS番号 |

177408-65-0 |

|---|---|

分子式 |

C9H17NO3 |

分子量 |

187.24 g/mol |

IUPAC名 |

(8S)-8-amino-7-oxononanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |

InChIキー |

GUAHPAJOXVYFON-ZETCQYMHSA-N |

SMILES |

CC(C(=O)CCCCCC(=O)O)N.Cl |

異性体SMILES |

C[C@@H](C(=O)CCCCCC(=O)O)N |

正規SMILES |

CC(C(=O)CCCCCC(=O)O)N |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

AOP; (8S)-8-Amino-7-oxo-nonanoic Acid Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。